4-((3-(2,3-dimethoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
4-((3-(2,3-dimethoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a urea linkage, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2,3-dimethoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Urea Linkage: The reaction begins with the condensation of 2,3-dimethoxyaniline with an isocyanate derivative to form the urea linkage.
Introduction of the Piperidine Ring: The resulting urea derivative is then reacted with N,N-dimethylpiperidine-1-carboxylic acid chloride under basic conditions to introduce the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-((3-(2,3-dimethoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-((3-(2,3-dimethoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((3-(2,3-dimethoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Phenyl Boronic Acid Derivatives: These compounds are used in various chemical reactions and have applications in medicinal chemistry.
Uniqueness
4-((3-(2,3-dimethoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for unique interactions with biological targets and chemical reagents, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[[(2,3-dimethoxyphenyl)carbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c1-21(2)18(24)22-10-8-13(9-11-22)12-19-17(23)20-14-6-5-7-15(25-3)16(14)26-4/h5-7,13H,8-12H2,1-4H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFIYLFNHHHFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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